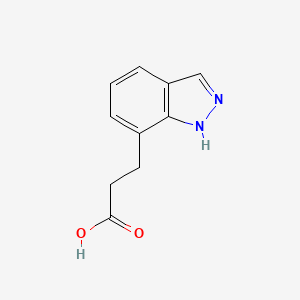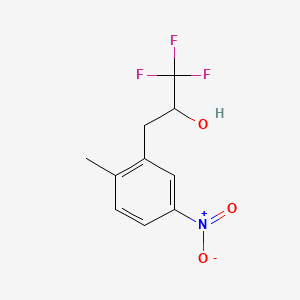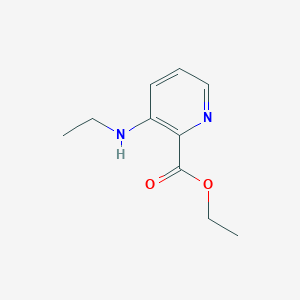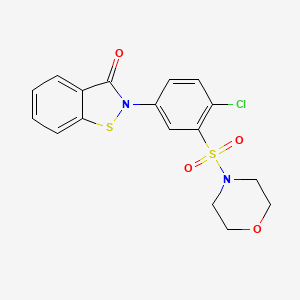
2-(4-Chloro-3-morpholin-4-ylsulfonylphenyl)-1,2-benzothiazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1,2-benzothiazol-3-one is a complex organic compound that features a benzothiazole core with a morpholine sulfonyl group and a chloro-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1,2-benzothiazol-3-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1,2-benzothiazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenyl ring, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1,2-benzothiazol-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1,2-benzothiazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine derivatives: These compounds share a similar nitrogen-containing ring structure and are used in medicinal chemistry for their biological activity.
Benzothiazole derivatives: Compounds with a benzothiazole core are known for their diverse applications in pharmaceuticals and materials science.
Uniqueness
2-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1,2-benzothiazol-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine sulfonyl group and the chloro-substituted phenyl ring enhances its reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C17H15ClN2O4S2 |
|---|---|
Poids moléculaire |
410.9 g/mol |
Nom IUPAC |
2-(4-chloro-3-morpholin-4-ylsulfonylphenyl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C17H15ClN2O4S2/c18-14-6-5-12(20-17(21)13-3-1-2-4-15(13)25-20)11-16(14)26(22,23)19-7-9-24-10-8-19/h1-6,11H,7-10H2 |
Clé InChI |
NSCWBNLUISHXOT-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)N3C(=O)C4=CC=CC=C4S3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-methyl-6H-thieno[2,3-b]pyrrole](/img/structure/B13576881.png)

![2-(6-chloro-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B13576889.png)

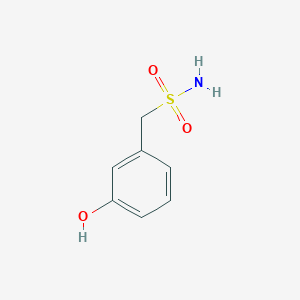
![3,5-dichloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13576921.png)
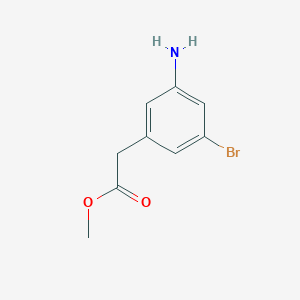

![6-(Methoxymethyl)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B13576944.png)
